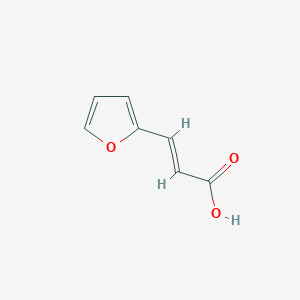

3-(2-Furyl)acrylic acid

Description

Significance of Furan (B31954) Moieties in Organic Chemistry and Medicinal Chemistry

The furan nucleus, a five-membered aromatic heterocycle with one oxygen atom, is a fundamental building block in a vast number of natural and synthetic compounds. utripoli.edu.lyresearchgate.netijabbr.com Its presence is noted in numerous clinically approved drugs, where it contributes to a range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. utripoli.edu.lyresearchgate.netijabbr.comutripoli.edu.ly The furan ring's polarity, hydrogen bonding capability, and ability to be absorbed across biological membranes enhance the pharmacokinetic properties of drug candidates. researchgate.netijabbr.com In organic synthesis, the furan ring's reactivity allows for various transformations, serving as a versatile intermediate for creating complex molecules. utripoli.edu.ly Even minor changes to the substitution pattern on the furan ring can significantly alter a molecule's biological activity. utripoli.edu.lyresearchgate.net

Overview of Alpha,Beta-Unsaturated Carboxylic Acids in Chemical Synthesis and Biological Systems

Alpha,beta-unsaturated carboxylic acids are a crucial class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid group. This structural feature makes them important building blocks in organic synthesis, often prepared through reactions like the Wittig or Horner-Wadsworth-Emmons reactions. chemistryviews.org They are found in many biologically active natural products and pharmaceuticals. chemistryviews.org These compounds are versatile substrates in various chemical reactions, including additions and polymerizations. cymitquimica.com In biological systems, they are involved in various metabolic pathways and can exhibit a range of activities, including use as food preservatives and in the synthesis of insecticides and fungicides. google.com

Contextualization of 3-(2-Furyl)acrylic Acid within Furan-Acrylic Acid Research

This compound, also known as 2-furanacrylic acid, is a prominent member of the furan-acrylic acid family. chemimpex.com It consists of a furan ring attached to an acrylic acid group. zhishangchem.com This compound serves as a key intermediate in the synthesis of various other valuable chemicals. Its structure, featuring both a furan ring and an α,β-unsaturated carboxylic acid, allows it to participate in a wide array of chemical reactions and exhibit interesting biological properties. chemimpex.comzhishangchem.com Research into this compound and its derivatives is driven by their potential applications in pharmaceuticals, polymers, and as bio-based platform chemicals derived from renewable resources like furfural (B47365). zhishangchem.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901230 | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9, 15690-24-1 | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15690-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Furanacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-furyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(furan-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U24OA3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches to 3 2 Furyl Acrylic Acid and Its Derivatives

Classical Synthesis Pathways

Perkin Reaction: Mechanism and Optimization Parameters

The Perkin reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids, including 3-(2-Furyl)acrylic acid. testbook.comscribd.combyjus.com This reaction involves the condensation of an aromatic aldehyde, in this case, furfural (B47365), with an aliphatic acid anhydride (B1165640), such as acetic anhydride, in the presence of an alkali salt of the corresponding acid, like sodium or potassium acetate (B1210297). testbook.combyjus.comorgsyn.org The alkali salt acts as a base catalyst in the reaction. testbook.combyjus.com

The mechanism of the Perkin reaction proceeds through several key steps. numberanalytics.com Initially, the carboxylate ion abstracts a proton from the acid anhydride, generating a resonance-stabilized carbanion. testbook.com This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the furfural, forming a tetrahedral intermediate. testbook.com Subsequent elimination and hydrolysis steps yield the final product, this compound. byjus.com

Historically, the Perkin reaction for the synthesis of this compound was plagued by low yields, typically in the range of 30–40%, primarily due to resinification. However, optimization of reaction parameters can significantly improve the outcome. The use of potassium acetate as a catalyst has been shown to be advantageous, allowing the reaction to proceed more rapidly and at relatively lower temperatures compared to sodium acetate. orgsyn.org For instance, heating a mixture of furfural, acetic anhydride, and potassium acetate at a bath temperature of 150°C for 4 hours can produce the desired acid. orgsyn.org It is noted that an exothermic reaction occurs as the bath temperature approaches 145–150°C. orgsyn.org The synthesis of this compound from furfural using the Perkin reaction can achieve yields of 65-70%. testbook.com

A study investigating the kinetics of the Perkin reaction for synthesizing α-furylacrylic acid, catalyzed by basic catalysts, determined that the reaction is nearly a one-order reaction for each reactant. The study proposed that the acetic anhydride carbanion is formed from the enol form of acetic anhydride and that the reaction rate is significantly influenced by the basicity and structure of the catalyst, as well as the polarity and hydrogen-bonding capability of the solvent. researchgate.net

Knoevenagel Condensation: Furfural-Malonic Acid Coupling

The Knoevenagel condensation is a widely utilized and efficient method for the synthesis of this compound. zhishangchem.com This reaction involves the coupling of furfural with malonic acid. zhishangchem.com The Knoevenagel condensation is a carbon-carbon bond-forming reaction that is fundamental in producing substituted alkenes and has been applied in the synthesis of various bioactive molecules and natural products. nih.gov The reaction between aromatic aldehydes and active methylene (B1212753) compounds, such as malonic acid, typically proceeds under mild conditions. acs.org

In a typical procedure, furfural and malonic acid are heated in the presence of a suitable base catalyst and solvent. For example, a mixture of freshly distilled furfural and malonic acid can be heated on a boiling water bath for a couple of hours in the presence of pyridine (B92270). orgsyn.org Following the reaction, the mixture is cooled and diluted with water. The resulting acid is then dissolved by adding concentrated aqueous ammonia, filtered, and subsequently precipitated by acidification. orgsyn.org This method is a common laboratory preparation for this compound. orgsyn.org

Base catalysis is a critical component of the Knoevenagel condensation. zhishangchem.comacs.org A variety of organic and inorganic bases can be employed to facilitate the reaction between furfural and malonic acid. acs.orgresearchgate.net Organic bases such as pyridine, piperidine (B6355638), and morpholine (B109124) are commonly used. orgsyn.org For instance, using morpholine as a catalyst can result in a yield of 85%. Pyridine is also a frequently used catalyst, often in conjunction with heating. orgsyn.org In one study, piperidine was identified as the most effective base and organocatalyst for the Knoevenagel condensation between carbohydrate-derived 5-substituted-2-furaldehydes and active methylene compounds, leading to satisfactory selectivity and yield. acs.orgresearchgate.net

Research has also explored the use of other catalysts. Aliphatic tertiary amines, such as triethylamine (B128534) (TEA), have been investigated as a less carcinogenic alternative to pyridine. rsc.org Studies have shown that TEA can afford yields of cinnamic acids comparable to those obtained with pyridine. rsc.org Heterogeneous catalysts, including various metal oxides and modified inorganic solids, have also been developed for Knoevenagel condensations to address environmental concerns associated with traditional catalysts and solvents. nih.govresearchgate.net For example, porous calcium hydroxyapatite (B223615) has been used as a catalyst in combination with microwave activation under solvent-free conditions. nih.gov

The yield and selectivity of the Knoevenagel condensation for producing this compound are influenced by several factors. researchgate.net Optimization of reaction parameters is crucial for maximizing the yield and purity of the product. Key variables include the choice of catalyst, catalyst loading, reaction temperature, reaction time, and the molar ratio of the reactants. researchgate.net

For example, using pyridine as a catalyst, laboratory-scale yields can reach 65–78%. One specific protocol using 24 g of furfural, 26 g of malonic acid, and 20 cc of pyridine at 100°C for 4 hours achieved a 70% yield. Another study found that with piperidine as the catalyst in a pyridine solvent, a yield of 92.8% with 99.5% purity could be achieved when the molar ratio of furfural to malonic acid to pyridine to piperidine was 1.0:1.4:2.4:0.025, and the reaction was conducted at 95°C for 2.5 hours. researchgate.net

The choice of catalyst significantly impacts the reaction outcome. A study comparing various organocatalysts for the condensation of furfural and malonic acid demonstrated that piperidinium (B107235) acetate provided good to excellent results. researchgate.net The molar ratio of furfural to malonic acid is another critical parameter, with a 1:1.2 ratio often used to minimize dimerization. Optimal temperature ranges are typically between 80–100°C to balance the reaction rate against potential decomposition. Reaction times of 4–6 hours are generally sufficient to ensure the completion of CO₂ evolution.

Table 1: Knoevenagel Condensation of Furfural with Malonic Acid - Catalyst and Yield Data

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridine | - | 100 | 4 | 70 | |

| Morpholine | - | - | - | 85 | |

| Piperidine | Pyridine | 95 | 2.5 | 92.8 | researchgate.net |

| Piperidinium Acetate | - | 100 | 1-3 | Good to Excellent | researchgate.net |

Base Catalysis in Knoevenagel Condensation

Oxidation of Furan (B31954) Acrolein

This compound can also be synthesized through the oxidation of 3-(2-furyl)acrolein (B1300914) (also known as furan acrolein). orgsyn.org This method provides an alternative route to the desired carboxylic acid. One reported procedure involves the oxidation of furan acrolein using silver oxide. In this process, a mixture of water, furan acrolein, and silver oxide is prepared, and oxygen is introduced at approximately 25°C with stirring. A sodium hydroxide (B78521) solution is then added dropwise, maintaining the temperature below 40°C. After the addition is complete, oxygen is bubbled through the mixture for an additional period, controlling the pH between 11 and 12. The reaction mixture is then cooled and filtered to remove the silver oxide, which can be recovered and reused. The filtrate containing the sodium salt of this compound is then acidified with hydrochloric acid to a pH of 3 and heated to 90°C to dissolve the precipitated acid. Upon cooling to 30°C, the this compound crystallizes and can be collected by filtration, washed with ice water, and dried.

Condensation with Acetic Anhydride

The condensation of furfural with acetic anhydride is a method for preparing this compound, which is essentially the Perkin reaction as discussed previously. orgsyn.org This classical approach involves heating furfural and acetic anhydride in the presence of a base catalyst, typically sodium or potassium acetate. orgsyn.org Early attempts using sodium acetate as the catalyst often resulted in impure products that required multiple recrystallizations. The use of potassium acetate has been found to be more effective, enabling the reaction to proceed more rapidly and at lower temperatures. orgsyn.org A typical procedure involves heating a mixture of freshly distilled furfural, acetic anhydride, and dry, pulverized potassium acetate in an oil bath at 150°C for 4 hours. orgsyn.org

Advanced and Sustainable Synthesis Techniques

The synthesis of this compound has evolved to incorporate more sustainable and efficient methodologies. These advanced techniques focus on utilizing renewable resources and environmentally benign catalytic systems to improve reaction metrics and reduce waste.

A significant advancement in the sustainable production of this compound involves its synthesis from furfural, a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. researchgate.netdntb.gov.ua This approach aligns with the principles of green chemistry by utilizing renewable feedstocks. The primary method for this conversion is the Knoevenagel condensation, which involves the reaction of furfural with malonic acid. researchgate.netzhishangchem.com

This reaction is typically catalyzed and has been optimized to proceed under solvent-free conditions, further enhancing its sustainability profile. researchgate.net The use of carbohydrate-derived furfurals as a starting material represents a crucial step towards developing a bio-based economy for the chemical industry. researchgate.netdntb.gov.ua Research has demonstrated that various 5-substituted-2-furaldehydes, also obtainable from carbohydrates, can be used to produce a range of novel this compound derivatives. researchgate.net

| Starting Materials | Reaction | Key Features | Reference |

|---|---|---|---|

| Carbohydrate-derived Furfural, Malonic Acid | Knoevenagel Condensation | Utilizes renewable feedstocks, can be performed under solvent-free conditions. | researchgate.netzhishangchem.comresearchgate.net |

Organocatalysis has emerged as a powerful tool for the synthesis of this compound, offering a sustainable alternative to traditional metal-based catalysts. researchgate.net In the Knoevenagel condensation of furfural and malonic acid, various organocatalysts have been successfully employed. researchgate.netorcid.org Piperidinium acetate, for instance, has proven to be a highly effective catalyst, affording good to excellent yields of the desired acrylic acids under solvent-free conditions. researchgate.net

The use of organocatalysts is advantageous as they are generally less toxic, more stable, and can often be used in lower quantities compared to their metal counterparts. Research has focused on optimizing reaction parameters such as temperature and catalyst loading to maximize yield and efficiency. researchgate.net The application of organocatalysis in this synthesis highlights a shift towards greener and more economical chemical processes. researchgate.netorcid.org

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Piperidinium Acetate | Solvent-free | Good to excellent isolated yields, sustainable. | researchgate.net |

| Various Organocatalysts | Optimized temperature and catalyst loading | Reduced toxicity, increased stability compared to metal catalysts. | researchgate.netorcid.org |

Ultrasound irradiation has been investigated as a method to enhance the efficiency of organic reactions, including the synthesis of heterocyclic compounds. While direct studies on the ultrasound-assisted synthesis of this compound are not extensively detailed in the provided context, the application of ultrasound in similar one-pot, multi-component reactions suggests its potential benefits. nih.gov Ultrasound can promote reactions by providing the necessary activation energy through acoustic cavitation, which can lead to shorter reaction times and improved yields. nih.gov For instance, ultrasound activation has been successfully used in the synthesis of isoxazoline (B3343090) derivatives, highlighting its utility in promoting cycloaddition reactions. nih.gov This technique represents a promising avenue for further optimizing the synthesis of this compound and its derivatives.

Organocatalysis in this compound Synthesis

Synthesis of Key Derivatives and Analogues of this compound

The versatile structure of this compound allows for the synthesis of a wide array of derivatives and analogues through modifications of its carboxylic acid and furan moieties.

Esterification of the carboxylic acid group in this compound is a common and important transformation, leading to the formation of various esters with potential applications. researchgate.netresearchgate.netresearchgate.net Traditional methods often involve the use of an alcohol in the presence of an acid catalyst. A notable heterogeneous acid catalyst used for this purpose is methanesulfonic acid supported on silica (B1680970) (MeSO₃H/SiO₂). researchgate.net This solid acid catalyst facilitates easier separation and recycling, contributing to a more sustainable process.

The resulting esters, such as methyl 3-(2-furyl)acrylate, are valuable intermediates for further chemical transformations. nih.gov The choice of alcohol allows for the synthesis of a diverse library of ester derivatives.

In the pursuit of greener synthetic routes, dimethyl carbonate (DMC) has been identified as a sustainable reagent for the esterification of this compound, particularly for substrates containing acid-sensitive functional groups. researchgate.net DMC is a non-toxic and environmentally friendly methylating agent. The esterification with DMC is typically carried out via a base-catalyzed transesterification reaction. researchgate.net This method avoids the use of harsh acidic conditions that could potentially degrade sensitive functionalities on the furan ring. The use of DMC as both a reagent and a solvent in similar esterification reactions has been shown to be a promising and greener alternative. nih.gov

| Esterification Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | MeSO₃H/SiO₂ | Facilitates easy catalyst separation and recycling. | researchgate.net |

| Sustainable Esterification | Dimethyl Carbonate (DMC) | Environmentally benign reagent, suitable for acid-sensitive substrates. | researchgate.netnih.gov |

Nitration of the Furan Ring: Synthesis of 3-(5-Nitro-2-furyl)acrylic Acid

The synthesis of 3-(5-nitro-2-furyl)acrylic acid, a key intermediate for various pharmaceutical compounds, is primarily achieved through the electrophilic nitration of the furan ring in this compound. A common method involves the use of a mixture of nitric acid and acetic acid in acetic anhydride at low temperatures, typically around -5°C. This process introduces a nitro group at the 5-position of the furan ring.

Another synthetic route involves a multi-step process starting from the condensation of furan formaldehyde (B43269) and acetaldehyde (B116499) to produce furan acrolein. This is subsequently oxidized to form this compound, which is then nitrated using nitric acid to yield the final product, 3-(5-nitro-2-furyl)acrylic acid. chemicalbook.com

It is important to note that the reaction conditions must be carefully controlled to avoid side reactions. Research has identified by-products resulting from the nitration of trans-3-(2-furyl)acrylic acid. chempap.org Furthermore, nitrodecarboxylation of this compound can occur under certain conditions, leading to the formation of (E)-nitroolefins. researchgate.net This reaction has been achieved using copper(II) nitrate (B79036) as both the nitrating agent and catalyst. researchgate.net

Stability Considerations of 3-(2-Furyl)acrylic Anhydride towards Nitration

The stability of the starting material during nitration is a critical factor for achieving high yields. Studies have shown that 3-(2-furyl)acrylic anhydride exhibits greater stability towards nitric acid at temperatures below -5°C compared to the free acid. chemicalpapers.com This enhanced stability allows for the successful nitration of the anhydride. chemicalpapers.com The use of mixed anhydrides of 3-(5-nitro-2-furyl)acrylic acid has also been explored as starting materials for the synthesis of other derivatives. chempap.org

Formation of Organometallic Complexes: Triphenylbismuth (B1683265) bis[3-(2-furyl)acrylate]

The synthesis of organometallic complexes involving this compound has been reported, specifically the formation of triphenylbismuth bis[3-(2-furyl)acrylate]. This complex, with the chemical formula Ph₃Bi[O₂CCH=CH(C₄H₃O)]₂, is synthesized and has been characterized by X-ray diffraction. iaea.orgresearchgate.net The crystal structure reveals a trigonal-bipyramidal coordination geometry around the bismuth atom. iaea.orgresearchgate.netresearchgate.net The synthesis and structural analysis of similar triphenylbismuth dicarboxylates have also been investigated. researchgate.net

Epoxy Derivatives: 2,3-Epoxypropyl 3-(2-Furyl)acrylate

Epoxy derivatives of this compound have been synthesized for applications in polymer chemistry. 2,3-Epoxypropyl 3-(2-furyl)acrylate (EPFA) is synthesized from this compound and epichlorohydrin (B41342). researchgate.net This monomer can then be used in copolymerization reactions. For instance, it has been copolymerized with methyl methacrylate (B99206) and acrylonitrile (B1666552) using benzoyl peroxide as an initiator. researchgate.net The resulting prepolymers are characterized by various techniques, including viscosity measurements and spectral studies. researchgate.net

Amide Derivatives

Amide derivatives of this compound are another important class of compounds. A variety of 3-(5-nitro-2-furyl)acrylamides have been prepared through the condensation of 3-(5-nitro-2-furyl)acryloyl chloride with various alkylamines. jst.go.jp Among these, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl)acrylamide has been noted for its increased water solubility. jst.go.jp

Stereo- and Regioselective Synthesis of Isomers

The stereochemistry of this compound and its derivatives is a significant aspect of their synthesis. The reaction of 2-thiophenecarboxaldehyde with 2-furylacetic acid can yield both cis- and trans-isomers of 2-furyl-3-thienylacrylic acid. jst.go.jp Similarly, the reaction with 5-nitro-2-thiophenecarboxaldehyde produces stereoisomers of 2-furyl-3-(5-nitro-2-thienyl)acrylic acid. jst.go.jp The determination of these stereoisomers is often accomplished using spectroscopic methods like UV and IR, as well as dipole moment measurements. jst.go.jp

The photochemical dimerization of methyl 3-(2-furyl)acrylate has been studied, revealing high regioselectivity and good stereoselectivity, yielding a mixture of two dimer products. researchgate.net DFT studies have been employed to understand the reaction mechanism, suggesting that a photosensitizer like benzophenone (B1666685) populates the excited triplet state of the substrate, leading to the observed selectivity. researchgate.net

Furthermore, the Knoevenagel-Doebner condensation is a key method for the stereoselective synthesis of (2E)-isomers of substituted 3-(2-furyl)acrylic acids. For example, the reaction of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde (B22312) with malonic acid using a base catalyst like piperidine or pyridine results in the formation of (2E)-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylic acid.

Below is a data table summarizing the synthetic methodologies for various derivatives of this compound:

| Derivative | Synthetic Method | Key Reagents | Reference |

| 3-(5-Nitro-2-furyl)acrylic acid | Nitration of the furan ring | Nitric acid, Acetic anhydride | chemicalbook.com |

| Triphenylbismuth bis[3-(2-furyl)acrylate] | Organometallic complex formation | Triphenylbismuth | iaea.orgresearchgate.net |

| 2,3-Epoxypropyl 3-(2-Furyl)acrylate | Reaction with epichlorohydrin | Epichlorohydrin | researchgate.net |

| 3-(5-Nitro-2-furyl)acrylamides | Condensation | 3-(5-Nitro-2-furyl)acryloyl chloride, Alkylamines | jst.go.jp |

| Stereoisomers of 2-Furyl-3-thienylacrylic acid | Condensation | 2-Thiophenecarboxaldehyde, 2-Furylacetic acid | jst.go.jp |

Chemical Reactivity and Transformation Studies of 3 2 Furyl Acrylic Acid

Reactivity of the Conjugated Double Bond System

The chemical behavior of 3-(2-Furyl)acrylic acid is largely dictated by its conjugated system, which includes the furan (B31954) ring, an olefinic double bond, and a carboxylic acid group. This arrangement provides multiple reactive sites, allowing the molecule to participate in a variety of chemical transformations. The acrylic acid moiety, in particular, is susceptible to reactions typical of α,β-unsaturated carboxylic acids.

This compound can function as a monomer in polymerization reactions, contributing to the formation of polymers with specific properties. cymitquimica.com The presence of the furan ring can enhance the thermal stability and mechanical properties of the resulting polymers. Conversely, under certain conditions, the compound has been studied for its role as an inhibitor in radical polymerization processes. smolecule.com To prevent unwanted polymerization during synthesis or storage, inhibitor additives such as 0.1% hydroquinone (B1673460) can be used to suppress radical formation.

The acrylic acid portion of this compound is capable of participating in radical polymerization to form polyacrylates. This process is typically initiated by radical initiators, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). karazin.uaresearchgate.net The polymerization involves the opening of the double bond in the acrylic group, allowing monomer units to link together and form a polymer chain. This reactivity allows for its use in creating various polymer structures.

This compound can be copolymerized with other vinyl monomers to produce materials with tailored characteristics. For instance, it has been copolymerized with methyl methacrylate (B99206) to create glass fiber reinforced composites that exhibit improved mechanical and electrical properties. It has also been used in copolymerization with styrene. researchgate.net Furthermore, water-soluble copolymers with luminescent properties have been synthesized by reacting 3-aryl-1-phenyl-5-(2-furyl)-2-pyrazolines with monomers like acrylamide (B121943) and acrylic acid. karazin.ua

When exposed to UV irradiation, this compound and its esters undergo [2+2] photocycloaddition reactions to form cyclobutane (B1203170) derivatives. scispace.com This dimerization can be highly regio- and stereoselective. researchgate.netresearchgate.net The reaction often proceeds through the first excited triplet state of the molecule, which can be populated through the use of a photosensitizer like benzophenone (B1666685). researchgate.netresearchgate.netmdpi.com The interaction between the excited triplet state of one molecule and the ground state of another leads to the formation of biradical intermediates that subsequently cyclize to yield the final cyclobutane products. scispace.comresearchgate.net

In a solid-state reaction, trans-3-(2-furyl)acrylic acid can be stereospecifically converted to cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid with a high isolated yield of 95%. figshare.com When the methyl ester of this compound is irradiated in acetonitrile (B52724) with benzophenone as a sensitizer, a mixture of dimers is produced. scispace.comresearchgate.net

| Product | Structure | Yield (%) |

|---|---|---|

| Head-to-head trans dimer | A cyclobutane derivative with a trans relationship between the ester groups. | 61 |

| Head-to-tail cis dimer | A cyclobutane derivative with a cis relationship between the ester groups. | 27 |

It is noteworthy that while irradiation of this compound in the solid state yields photodimers, irradiation in a methanol (B129727) solution primarily results in E-Z isomerization of the double bond. rsc.orgsemanticscholar.org

The conjugated double bond in this compound can be selectively reduced through catalytic hydrogenation. This reaction typically employs a catalyst such as 5% Palladium on carbon (Pd/C) with hydrogen gas. researchgate.netresearchgate.net The process yields the saturated analog, 3-(2-furyl)propanoic acid, without affecting the furan ring. researchgate.net This selective reduction highlights the difference in reactivity between the olefinic double bond and the aromatic furan system under these conditions.

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| This compound and its substituted derivatives | 5% Pd/C | H₂ (balloon), Room Temperature, 3 h | Saturated 3-(2-furyl)propanoic acid esters (after esterification) |

The electron-deficient double bond in this compound allows it to act as a dienophile in Diels-Alder reactions. zhishangchem.com A notable example is its reaction with cyclopentadiene, which produces a mixture of endo- and exo-adducts in approximately a 1:1 ratio. ut.ac.ir These adducts can be separated using an iodolactonization method. ut.ac.ir This reactivity demonstrates the utility of this compound in constructing bicyclic systems. ut.ac.ir

| Adduct | Full Chemical Name |

|---|---|

| Endo-adduct | 3-endo-(2´-furyl)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid |

| Exo-adduct | 3-exo-(2´-furyl)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid |

Radical Polymerization Mechanisms

Diels-Alder Cycloaddition

Reactivity of the Carboxyl Group

The carboxylic acid functional group is a primary site for various chemical modifications, including esterification, amidation, and reduction. zhishangchem.com

Esterification is a common transformation of this compound, converting the carboxylic acid into an ester. This can be achieved using several methods. Heterogeneous acid catalysts, such as methanesulfonic acid supported on silica (B1680970) (MeSO₃H/SiO₂), are effective for this purpose. researchgate.net For substrates with acid-sensitive functional groups on the furan ring, a base-catalyzed transesterification using dimethyl carbonate as a sustainable reagent is a viable alternative. researchgate.net

| Reactant | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | MeSO₃H/SiO₂ | - | Corresponding ester | researchgate.net |

| Substituted 3-(2-Furyl)acrylic acids | Dimethyl carbonate / Base | - | Corresponding methyl ester | researchgate.net |

The carboxyl group of this compound can be converted into an amide bond. This reaction typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or phosphoryl chloride. ambeed.com Alternatively, coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) can be used to facilitate the reaction between the acid and an amine. jst.go.jp This method is used to synthesize various amide derivatives, including those with biological relevance. zhishangchem.com

| Reactants | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound, Amine | EDC·HCl | Room Temperature, CH₂Cl₂ | Corresponding amide | jst.go.jp |

| This compound, β-alanine | Coupling agents (e.g., DCC, EDC) / DMAP | Controlled conditions | 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid | |

| This compound, 2'-hydroxyacetophenone | Phosphoryl chloride (POCl₃), Pyridine (B92270) | 20°C, Ice bath | Corresponding ester-amide derivative | ambeed.com |

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as weaker reagents are typically insufficient to reduce a carboxylic acid. It is important to note that catalytic hydrogenation with catalysts like 5% Palladium on carbon (Pd/C) selectively reduces the alkene double bond, leaving the carboxyl group intact. researchgate.net

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| (2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid | Lithium aluminum hydride (LiAlH₄) | Corresponding alcohol |

Amidation

Reactivity of the Furan Ring

The furan ring behaves as an electron-rich aromatic system and can undergo electrophilic substitution reactions. zhishangchem.comsmolecule.com

Electrophilic substitution on the furan ring of this compound predominantly occurs at the 5-position, which is activated by the oxygen heteroatom.

Nitration: The reaction with nitric acid (HNO₃) in a mixture of acetic acid and acetic anhydride (B1165640) at low temperatures (e.g., -5°C) results in the formation of 3-(5-nitro-2-furyl)acrylic acid.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, also takes place at the 5-position of the furan ring.

These reactions demonstrate the furan ring's capacity to be functionalized without altering the acrylic acid side chain. cymitquimica.com

| Reaction Type | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / CH₃COOH, Acetic anhydride | -5°C | 3-(5-Nitro-2-furyl)acrylic acid | |

| Halogenation | Bromine or Chlorine | - | 3-(5-Halo-2-furyl)acrylic acid |

Ring Opening Reactions

The furan ring, while aromatic, is susceptible to ring-opening reactions under specific conditions, a characteristic that extends to its derivatives like this compound. pharmaguideline.comzhishangchem.com These reactions are often initiated by electrophilic attack, which disrupts the aromaticity of the furan system and leads to the formation of acyclic products. The nature of the substituents on the furan ring plays a crucial role in determining its stability and the ease with which it undergoes ring cleavage.

In the presence of oxidizing agents such as sodium hypochlorite (B82951), hydrogen peroxide, or meta-chloroperbenzoic acid, furan and its derivatives can undergo oxidative ring opening. pharmaguideline.com For instance, the oxidation of 4-(2-furyl)-3-methyl-3-buten-2-one, a compound structurally related to this compound, with sodium hypochlorite results in the formation of α-methyl-2-furanacrylic acid, demonstrating a transformation that preserves the furan ring under these specific conditions. oup.com However, more aggressive oxidation can lead to the cleavage of the furan ring.

Acid-catalyzed reactions can also promote ring opening, particularly in the presence of electron-releasing substituents that activate the furan ring towards protonation and subsequent polymerization or ring cleavage. pharmaguideline.com In contrast, electron-withdrawing groups, such as the acrylic acid group in this compound, can stabilize the furan ring against acid-catalyzed degradation. pharmaguideline.com

A notable example of a ring-opening reaction involves the treatment of furans with bromine in an alcohol solvent, which leads to the formation of 2,5-dialkoxy-2,5-dihydrofurans. These dihydrofuran derivatives can then undergo hydrolysis in the presence of an acid, resulting in a ring-opening reaction to form an acyclic dicarbonyl intermediate. This intermediate can then cyclize to form a more thermodynamically stable six-membered dihydropyranone ring, a transformation known as the Achmatowicz rearrangement. chim.it

| Reactant | Reagents/Conditions | Product(s) | Reaction Type |

| Furan | Sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid | Ring-opened products | Oxidation pharmaguideline.com |

| 2-Hydroxymethylfurans | Bromine in methanol, followed by acid hydrolysis | Dihydropyranones | Achmatowicz rearrangement chim.it |

| Furan | Bromine in aqueous solution | Malealdehyde (B1233635) | Ring-opening cdnsciencepub.com |

Bromination Reactions

The bromination of furan and its derivatives is a complex process, with the reaction outcome being highly dependent on the substrate, reagents, solvent, and reaction conditions. cdnsciencepub.com The reaction can proceed via either addition or substitution pathways, and in some cases, can lead to ring-opening. cdnsciencepub.comsci-hub.se

For this compound, electrophilic substitution on the furan ring is a common reaction pathway. The presence of the deactivating acrylic acid group directs incoming electrophiles to the 5-position of the furan ring. When this compound is treated with bromine, halogenation occurs at the 5-position.

In a more general context, the bromination of furan itself with bromine at room temperature can lead to polyhalogenated products. pharmaguideline.com To achieve mono-bromination, milder conditions are necessary. For example, bromination of furan with bromine in dimethylformamide (DMF) or dioxane at -5°C yields 2-bromofuran. pharmaguideline.com For furans bearing an electron-withdrawing substituent at the 2-position, such as in this compound, electrophilic substitution predominantly yields the 5-bromo derivative. pharmaguideline.com

The reaction of furan with bromine in a non-nucleophilic solvent like carbon disulfide at low temperatures has been observed to form 1,4- and 1,2-dibromo adducts, which can then eliminate hydrogen bromide to form 2-bromofuran. cdnsciencepub.com In hydroxylic solvents like water or alcohols, the reaction can take a different course. The reaction of furan with bromine in an aqueous solution leads to the formation of malealdehyde through a ring-opening process. cdnsciencepub.com

A study on the bromination of 4-(2-furyl)-2,3-dihydro-1H-1,5-benzodiazepinone-2, which also contains a 2-substituted furan ring, with a 1:1 bromine-acetic acid mixture at room temperature resulted in a high yield of the 3-bromo derivative, indicating that the stability of the furan ring can be maintained during bromination under specific conditions. scispace.com

| Substrate | Reagents/Conditions | Major Product(s) | Reaction Type |

| This compound | Bromine | 3-(5-Bromo-2-furyl)acrylic acid | Electrophilic Substitution |

| Furan | Bromine in DMF or dioxane, -5°C | 2-Bromofuran | Electrophilic Substitution pharmaguideline.com |

| Furan with electron-withdrawing group at position-2 | Bromine | 5-Bromo derivative | Electrophilic Substitution pharmaguideline.com |

| Furan | Bromine in carbon disulfide, low temperature | 1,4- and 1,2-dibromo adducts, then 2-bromofuran | Addition-Elimination cdnsciencepub.com |

| Furan | Bromine in aqueous solution | Malealdehyde | Ring-opening cdnsciencepub.com |

| 4-(2-Furyl)-2,3-dihydro-1H-1,5-benzodiazepinone-2 | Bromine-acetic acid (1:1), room temperature | 3-Bromo derivative | Electrophilic Substitution scispace.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively used to model the chemical behavior of 3-(2-Furyl)acrylic acid and its derivatives. These studies provide a theoretical framework to understand its molecular geometry, electronic characteristics, and reaction pathways.

Molecular Structure and Conformation Analysis

DFT calculations are instrumental in determining the most stable conformations of this compound. Studies have shown that the molecule preferentially adopts an s-trans conformation. capes.gov.br Conformational analysis, often performed using methods like the B3LYP functional with a 6-31G(d) basis set, helps in identifying the lowest energy structures. researchgate.net The optimized geometry reveals specific bond lengths and angles. For instance, the C-C bond lengths in the furan (B31954) ring and the acrylic acid chain are consistent with their partial double-bond character due to conjugation. tsijournals.com The bond angles within the furan ring show deviations from a perfect pentagon due to the influence of the oxygen heteroatom and the acrylic acid substituent. aip.org

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | C=C (acrylic) | ~1.35 Å |

| Bond Length | C-C (furan-acrylic) | ~1.45 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Angle | C-C-C (acrylic) | ~120° |

| Dihedral Angle | O-C-C-C | ~180° (for s-trans) |

Note: These are representative values and can vary slightly based on the specific computational method and basis set used.

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions. numberanalytics.com DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, are used to determine the energies of these orbitals. tsijournals.com

The HOMO is typically localized over the furan ring and the acrylic double bond, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the acrylic acid moiety, particularly the carbonyl group, making it susceptible to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. dergipark.org.trnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com For methyl 3-(2-furyl)acrylate, TD-DFT calculations have shown that the first excited singlet state (S₁) corresponds to a transition from HOMO-1 to the LUMO. mdpi.com

Photochemical Dimerization Mechanisms

This compound and its esters undergo [2+2] cycloaddition reactions upon UV irradiation, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.netresearchgate.net DFT studies have been pivotal in elucidating the mechanism of this photochemical dimerization. mdpi.comnih.gov

The reaction is often sensitized by a compound like benzophenone (B1666685), which facilitates the population of the first excited triplet state (T₁) of the furylacrylate molecule. mdpi.comresearchgate.net The dimerization then proceeds through the interaction of a molecule in its triplet state with another molecule in its ground state. scispace.com Frontier orbital theory explains the high regioselectivity observed in this reaction. The most favorable interaction is between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of the ground state molecule. mdpi.comsemanticscholar.org This interaction leads to the formation of biradical intermediates. Calculations of the energies of all possible triplet biradicals have shown that the precursor to the major product is the biradical with the lowest energy. mdpi.comnih.gov The subsequent cyclization of the most stable biradical intermediate dictates the stereochemistry of the final cyclobutane products. scispace.com

Intermolecular Interactions and Hydrogen Bonding

In the solid state, the crystal structure of this compound is significantly influenced by intermolecular hydrogen bonds. DFT calculations are used to study the nature and strength of these interactions. bakerlab.orgacademie-sciences.fr The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains in the crystal lattice. orientjchem.org

Quantum theory of atoms in molecules (AIM) and natural bond orbital (NBO) analyses, performed on DFT-optimized geometries, can provide detailed information about the hydrogen bonds. orientjchem.org These analyses help in quantifying the strength of the hydrogen bonds through parameters like electron density at the bond critical point and stabilization energy (E(2)). orientjchem.org The presence of these strong intermolecular forces plays a crucial role in the topochemical control of solid-state reactions, such as the photodimerization mentioned earlier.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes that occur on a longer timescale than can be captured by static DFT calculations.

Adsorption Behavior Studies

MD simulations have been employed to investigate the adsorption of molecules containing acrylic acid onto various surfaces. jmaterenvironsci.comrsc.orgnih.gov While specific MD studies focusing solely on the adsorption of this compound are not extensively documented in the provided search results, the principles from related systems can be applied. For instance, MD simulations can model the interaction of the furan and carboxylic acid functional groups with a substrate. jmaterenvironsci.com Such simulations can predict the preferred orientation of the molecule on a surface and calculate the adsorption energy. The furan ring can interact via van der Waals forces, while the carboxylic acid group can form strong interactions, including hydrogen bonds or coordinate bonds with metal surfaces. These simulations are valuable in applications such as the development of corrosion inhibitors or designing materials for selective adsorption. jmaterenvironsci.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in the fields of medicinal chemistry and materials science for designing novel molecules with enhanced activities or desired properties and for predicting the behavior of new chemical entities. For derivatives of this compound, these studies have been pivotal in understanding the structural requirements for various biological and industrial applications.

Research Findings in QSAR Studies

QSAR studies on compounds structurally related to this compound have been crucial in identifying key molecular features that govern their biological activities. For instance, research on furan derivatives has shed light on their potential as antimicrobial and antimalarial agents.

One area of investigation has been the inhibition of protein farnesyltransferase (PFT) by benzophenone derivatives that incorporate a furylacrylic acid moiety. ju.edu.jo PFT is a significant target for antimalarial drugs. ju.edu.jo A 2D-QSAR study on a series of 36 benzophenone derivatives with PFT inhibitory activity against Plasmodium falciparum revealed a statistically significant model. ju.edu.joresearchgate.net The model demonstrated a strong correlation between the physicochemical descriptors of the compounds and their antimalarial activity, with a high coefficient of determination (R² = 0.884) and good predictive power (R²pred = 0.821). ju.edu.jo The key descriptors identified in the model were logP (lipophilicity), bpol (sum of the absolute values of the differences between atomic polarizabilities), MAXDN (maximal electrotopological negative variation), and FMF (fragment-based molecular fingerprint). ju.edu.jo This suggests that lipophilicity and electronic properties are critical determinants of the antimalarial activity of these compounds.

In another study focusing on furan-3-carboxamides, a QSAR investigation was conducted to correlate the physicochemical parameters of the compounds with their antimicrobial activity against various microorganisms. nih.gov This research highlighted the potential of QSAR to guide the synthesis of new furan derivatives with improved antimicrobial efficacy. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to diaminobenzophenone derivatives that are structurally analogous to some furan-based compounds. tandfonline.com These studies revealed that steric, electrostatic, and hydrophobic fields are key factors influencing their bioactivity as farnesyltransferase inhibitors. tandfonline.com

| Study Type | Compound Series | Biological Activity | Key Findings | Reference(s) |

| 2D-QSAR | Benzophenone derivatives with furylacrylic acid moiety | Antimalarial (PFT inhibition) | Activity depends on logP, bpol, MAXDN, and FMF descriptors. | ju.edu.jo, researchgate.net |

| QSAR | Furan-3-carboxamides | Antimicrobial | Correlation between physicochemical parameters and antimicrobial activity was established. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Diaminobenzophenone derivatives | Antimalarial (Farnesyltransferase inhibition) | Steric, electrostatic, and hydrophobic properties are crucial for bioactivity. | tandfonline.com |

Research Findings in QSPR Studies

QSPR models for furan derivatives have been successfully developed to predict their physicochemical properties, particularly their performance as corrosion inhibitors for mild steel. digitaloceanspaces.comunram.ac.id These studies establish a quantitative link between the molecular structure of furan compounds and their corrosion inhibition efficiency (IE%). digitaloceanspaces.com

A key approach involves using quantum chemical calculations, such as Density Functional Theory (DFT), to determine various molecular descriptors. digitaloceanspaces.comunram.ac.id These descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), hardness (η), softness (σ), and the fraction of electrons transferred (ΔN). digitaloceanspaces.comresearchgate.net

Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares regression (PLS) are then employed to build the QSPR models. digitaloceanspaces.comunram.ac.id In one such study, a PCR model provided the best statistical results for predicting the corrosion inhibition efficiency of furan derivatives, with a high coefficient of determination (R² = 0.976). digitaloceanspaces.com The findings from these QSPR studies indicate that the ability of the furan derivatives to donate electrons to the metal surface and accept electrons through back-donation is a critical factor in their corrosion inhibition mechanism. researchgate.net

| Descriptor | Description | Relevance in Corrosion Inhibition | Reference(s) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. Higher values indicate better inhibition. | digitaloceanspaces.com, researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. Lower values suggest better inhibition. | digitaloceanspaces.com, researchgate.net |

| ΔE (ELUMO-EHOMO) | Energy Gap | A smaller energy gap facilitates adsorption on the metal surface, enhancing inhibition. | digitaloceanspaces.com |

| μ | Dipole Moment | Influences the adsorption process of the inhibitor on the metal surface. | digitaloceanspaces.com |

| η | Hardness | Measures the resistance to charge transfer. | digitaloceanspaces.com |

| σ | Softness | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. | digitaloceanspaces.com |

| ΔN | Fraction of Electrons Transferred | Indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. | digitaloceanspaces.com |

Applications in Materials Science and Polymer Chemistry

Specialty Polymers and Resins

FAA is a valuable monomer used in the synthesis of specialty polymers and resins. cymitquimica.comchemimpex.com Its incorporation into polymer chains can significantly enhance the material's performance characteristics. chemimpex.com

Enhanced Thermal Stability

The presence of the furan (B31954) ring in the polymer backbone contributes to improved thermal stability. chemimpex.com Polymers containing FAA moieties exhibit greater resistance to thermal degradation, making them suitable for high-performance applications where exposure to elevated temperatures is a concern. Research has shown that the incorporation of FAA into polymer structures, such as in glass fiber reinforced composites, leads to materials with enhanced thermal properties.

Improved Mechanical Properties

A study on glass fiber reinforced composites prepared from 2,3-epoxypropyl-3-(2-furyl) acrylate (B77674) (a derivative of FAA) and methyl methacrylate (B99206) demonstrated superior mechanical and electrical properties.

UV-Curable Coatings

3-(2-Furyl)acrylic acid and its derivatives are utilized in the formulation of UV-curable coatings. chemimpex.com These coatings, which harden upon exposure to ultraviolet light, are valued for their rapid curing times and durability. chemimpex.com The acrylic acid portion of the FAA molecule allows it to participate in polymerization reactions, a key process in the formation of these coatings. cymitquimica.comchemimpex.com This makes FAA a valuable component in industries such as printing and automotive, where fast and resilient coatings are required. chemimpex.com

Self-Healing Polymer Networks

A notable application of this compound is its use as a cross-linking agent in the development of self-healing polymer networks. zhishangchem.com These advanced materials have the ability to repair themselves after damage. The reversible nature of the cross-links, which can be based on dynamic covalent bonds or non-covalent interactions, allows for the restoration of the material's integrity. For example, the interaction of carboxylic acid groups, such as those in poly(acrylic acid), with metal ions can create ionic bonds that contribute to the self-healing capability of a hydrogel.

Adhesives

This compound is employed in the production of adhesives. chemimpex.com The same properties that make it a valuable component in coatings, such as its ability to polymerize and its contribution to material strength, are also beneficial in adhesive formulations. cymitquimica.comchemimpex.com The furan ring can enhance the adhesive's thermal stability and chemical resistance. chemimpex.com

Optoelectronic Materials

The unique electronic structure of this compound makes it a candidate for applications in optoelectronic materials. zhishangchem.com It can serve as a fundamental building block for D-π-A (donor-π-acceptor) type organic photoelectric materials. zhishangchem.com Furthermore, it has been explored as a donor material for the synthesis of organic solar cells. zhishangchem.com While research in this area is ongoing, the conjugated system of the furan ring and the acrylic acid group suggests potential for use in devices that interact with light, such as light wavelength conversion elements and optical switch elements. google.com

Interactive Data Table: Research Findings on this compound in Polymers

| Application Area | Specific Use | Key Research Finding | Resulting Property |

| Specialty Polymers | Copolymer with Methyl Methacrylate | Incorporation into glass fiber composites | Improved mechanical and electrical properties |

| Self-Healing Polymers | Cross-linking agent | Forms reversible networks | Enables material to self-repair zhishangchem.com |

| Optoelectronic Materials | Building block for organic materials | Used in D-π-A type structures | Potential for use in solar cells and optical switches zhishangchem.comgoogle.com |

D-π-A Type Organic Photoelectric Materials

This compound serves as a fundamental component in the construction of Donor-π-Acceptor (D-π-A) type organic photoelectric materials. zhishangchem.com In this molecular architecture, the electron-rich furan ring acts as the electron donor (D), the conjugated carbon-carbon double bond of the acrylic acid portion serves as the π-bridge (pi-bridge), and the carboxyl group or a modified, more strongly electron-withdrawing group functions as the electron acceptor (A).

The D-π-A design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for various photoelectric applications. The furan moiety's ability to effectively donate electrons to the conjugated system is a key attribute for these materials. acs.org Research into organic dyes for applications like dye-sensitized solar cells often employs furan as a π-linker, demonstrating its utility in mediating charge separation and transport, which are essential for photoelectric conversion. acs.org Derivatives of this compound can be synthesized to fine-tune the electronic properties, enhancing the efficiency of photoelectric devices.

Donor Materials for Organic Solar Cells

In the field of organic photovoltaics (OPVs), this compound and its derivatives are utilized as donor materials or as intermediates in the synthesis of more complex donor molecules. zhishangchem.comambeed.com The electron-donating nature of the furan ring makes it suitable for use in the active layer of organic solar cells, where it is blended with an electron acceptor material.

Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which then migrates to the donor-acceptor interface. At this interface, the exciton dissociates, with the electron being transferred to the acceptor material and the hole remaining on the donor material. The efficiency of this charge separation and subsequent transport to the electrodes is fundamental to the solar cell's performance. The structural and electronic properties endowed by the this compound scaffold are instrumental in these processes. zhishangchem.com Furthermore, its derivatives are explored for creating photodegradable polymers, which could be beneficial for developing environmentally friendly or "green" electronic materials. researchgate.net

Biomedical Materials

The incorporation of furan-containing compounds like this compound into polymers is a growing area of research for biomedical applications. researchgate.netnumberanalytics.com These bio-based materials are explored for their potential in drug delivery, tissue engineering, and diagnostics, owing to their biocompatibility and the unique reactivity of the furan group. researchgate.netumw.edu.plchemrxiv.org

Biocompatible Polymers for Drug Delivery

This compound is used to synthesize biocompatible polymers intended for use as drug delivery vehicles. zhishangchem.com The carboxylic acid group can be readily modified, for instance, through an amidation reaction, to link the molecule to polymer backbones or to create amphiphilic structures that self-assemble into drug-carrying nanoparticles. zhishangchem.comutoronto.ca

Furan-functionalized copolymers have been shown to self-assemble into micellar or nanoparticle structures in aqueous environments. utoronto.ca These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery. A key advantage is the furan group's ability to participate in Diels-Alder "click chemistry" reactions. This allows for the straightforward attachment of targeting ligands, such as antibodies, to the nanoparticle surface under mild conditions, enhancing drug delivery to specific cell types. utoronto.ca

Recent research has focused on creating sustainable biomedical materials by synthesizing furan-based copolymers through enzymatic catalysis. umw.edu.plchemrxiv.org These polyesters have demonstrated biodegradability and in vitro biocompatibility, making them promising candidates for medical applications, including as scaffolds for tissue engineering. umw.edu.plchemrxiv.org

Table 1: Examples of this compound-Related Polymers in Biomedical Research

| Polymer System | Key Features | Intended Application | Research Finding | Citation(s) |

| Furan-functionalized co-polymers | Self-assembles into nanoparticles; allows for antibody conjugation via Diels-Alder reaction. | Targeted Drug Delivery | Forms stable core-shell nanoparticles capable of carrying therapeutic agents. | utoronto.ca |

| Poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) | Synthesized from bio-based monomers via enzymatic catalysis; biodegradable and biocompatible. | Tissue Engineering Scaffolds | Can be successfully electrospun into nanofibers, mimicking the extracellular matrix. | umw.edu.plchemrxiv.org |

| Sodium hyaluronate modified with this compound | Natural polysaccharide functionalized to become photocrosslinkable. | Hydrogel Formation | Creates crosslinked networks upon exposure to light, suitable for biomedical hydrogels. | researchgate.net |

Protein Labeling and Biosensor Construction

As a functionalized reagent, this compound is employed in protein labeling and the construction of biosensors. zhishangchem.com The reactivity of the furan ring is again central to this application. The Diels-Alder reaction between a furan group and a maleimide (B117702) group is a highly efficient and specific conjugation method used widely in bioconjugation chemistry. utoronto.ca

In this context, proteins or antibodies can be chemically modified to include a maleimide group. A separate molecule or surface containing the this compound moiety (or a derivative) can then be reacted with the maleimide-modified protein. utoronto.ca This reaction forms a stable covalent bond, effectively "labeling" the protein or immobilizing it onto a surface for biosensor development. researchgate.net This method is advantageous because it proceeds under mild, aqueous conditions, which helps to preserve the protein's biological activity. utoronto.ca

Medicinal and Biological Research of 3 2 Furyl Acrylic Acid and Its Derivatives

Anti-Inflammatory Activity

Mechanisms of Action

The anti-inflammatory effects of compounds structurally related to 3-(2-furyl)acrylic acid, such as ferulic acid (a hydroxycinnamic acid derivative), are attributed to several mechanisms. These include the regulation of inflammatory cytokine levels, modulation of signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), reduction of oxidative stress, and regulation of immune cell homeostasis. nih.gov Ferulic acid has been shown to alleviate placental inflammation by regulating the NF-κB pathway and downregulating the expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov It can also inhibit inflammatory responses in microglia, the brain's immune cells. nih.gov While these mechanisms are for a related compound, they provide plausible pathways through which this compound and its derivatives might exert their anti-inflammatory effects. Further research is needed to specifically elucidate the mechanisms for this compound itself.

Antimicrobial Properties

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antialgal properties. nih.govresearchgate.netzhishangchem.comresearchgate.netsemanticscholar.org The presence of the furan (B31954) ring is a key structural feature contributing to these biological activities. zhishangchem.com Modifications to the core structure have led to the development of derivatives with enhanced potency against various pathogens. nih.govzhishangchem.com

Antibacterial Activity: Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.govzhishangchem.com For example, novel N-substituted β-amino acid derivatives incorporating a 5-nitro-2-furyl moiety have shown promising activity against Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus MRSA. plos.org Specifically, a compound with a 5-nitro-2-furyl group exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus MRSA. plos.org

In another study, monosaccharide esters of this compound were synthesized and tested. nih.gov These derivatives showed weak to no activity against the tested Gram-positive strains (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis) and were inactive against the tested Gram-negative strains. nih.gov However, other studies have reported that derivatives of this compound can exhibit good antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with MIC values as low as 64 µg/mL. Furthermore, 3-[5-(nitrophenyl)-2-furyl]acrylic acids have also been noted for their antimicrobial properties.

A study on esters and amides of 3-(5-nitro-2-furyl)acrylic acid revealed their antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov This highlights the importance of the nitro group at the 5-position of the furan ring for antibacterial efficacy. kyoto-u.ac.jp

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-substituted β-amino acid derivative with 5-nitro-2-furyl group | Staphylococcus aureus MRSA | 16 | plos.org |

| 3-(2-Furyl)acrylate monosaccharide esters | Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis | Weak to inactive | nih.gov |

| Derivatives of this compound | Escherichia coli, Staphylococcus aureus | As low as 64 | |

| Esters and amides of 3-(5-nitro-2-furyl)acrylic acid | Escherichia coli, Staphylococcus aureus | Active | nih.gov |

A significant mechanism contributing to the antibacterial action of this compound is the inhibition of bacterial sortase A (SrtA). Sortase A is a crucial enzyme in Gram-positive bacteria responsible for anchoring surface proteins to the cell wall, which are vital for bacterial virulence and infection. researchgate.netnih.gov By inhibiting SrtA, these compounds can disrupt bacterial pathogenesis, offering an anti-virulence approach with a potentially lower risk of developing resistance. nih.gov

Both this compound and its bioisostere, 3-(thien-2-yl)acrylic acid, have been shown to inhibit bacterial sortase A (SrtAΔ59) with IC₅₀ values ranging from 58 to 571 µM. The α,β-unsaturated double bond in the acrylic acid moiety is critical for this activity; hydrogenation of this bond leads to a loss of inhibitory function. This makes 3-aryl acrylic acids, including this compound, an important scaffold for the development of sortase inhibitors. nih.gov

Antifungal Activity

This compound and its derivatives have demonstrated significant antifungal properties. nih.govzhishangchem.comresearchgate.netsemanticscholar.org Studies have shown their effectiveness against various fungal pathogens, including Candida albicans. nih.gov Derivatives of this compound have shown good antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 64 µg/mL against C. albicans. nih.gov

Monosaccharide esters of this compound have also been evaluated for their antifungal potential. nih.gov Certain derivatives in this series displayed potent in vitro activity, with some showing promising results against all tested microorganisms. nih.gov For instance, one derivative, If, exhibited strong antifungal activity with MIC values of 2 µg/mL against Aspergillus flavus, Aspergillus niger, and Penicillium citrinum, and 4 µg/mL against Candida albicans. researchgate.net

The antifungal activity of esters and amides of 3-(5-nitro-2-furyl)acrylic acid has also been investigated against yeasts like Saccharomyces cerevisiae and Candida albicans, and molds such as Aspergillus niger and Penicillium cyclopium. nih.gov The study found that the antimycotic activity tended to decrease as the length of the alkyl chain in the ester or amide derivative increased. nih.gov Propyl (E)-3-(furan-2-yl) acrylate (B77674) has also been identified as having antifungal potential. scielo.br

| Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Derivatives of this compound | Candida albicans | As low as 64 | nih.gov |

| 3-(2-Furyl)acrylate monosaccharide ester (If) | Aspergillus flavus | 2 | researchgate.net |

| Aspergillus niger | 2 | researchgate.net | |

| Penicillium citrinum | 2 | researchgate.net | |

| 3-(2-Furyl)acrylate monosaccharide ester (If) | Candida albicans | 4 | researchgate.net |

| Esters and amides of 3-(5-nitro-2-furyl)acrylic acid | Saccharomyces cerevisiae, Candida albicans | Active | nih.gov |

| Aspergillus niger, Penicillium cyclopium | Active | nih.gov |

Antialgal Activity

In addition to antibacterial and antifungal properties, derivatives of this compound have also been found to possess antialgal activity. A study investigating the effects of 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid found that they were active against several algae species, including Chlorella pyrenoidosa, Euglena gracilis, and Scenedesmus obliquus. nih.gov This suggests that the antimicrobial spectrum of these compounds extends to photosynthetic microorganisms.

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of this compound and its derivatives is significantly influenced by their chemical structure. Modifications to the core molecule can either enhance or diminish its activity against various microbial species.

Key structural features that determine the antimicrobial potency include:

The α,β-Unsaturated Double Bond: This feature is critical for the antimicrobial activity of this compound derivatives. Hydrogenation of this double bond, which converts it to a single bond, results in inactive compounds. mdpi.com This highlights the importance of the conjugated system for its biological function.

Ester and Amide Modifications: The transformation of the carboxylic acid group into esters and amides can modulate the antimicrobial spectrum and potency.

Alkyl Chain Length in Esters: For esters of 3-(5-nitro-2-furyl)acrylic acid, an increase in the length of the alkyl chain leads to a decrease in antimycotic (antifungal) activity. nih.gov